molecular formula C13H14N2O2 B1205192 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid CAS No. 6543-83-5

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid

Cat. No.: B1205192
CAS No.: 6543-83-5
M. Wt: 230.26 g/mol
InChI Key: CNUNWGNKMNLSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid is a pharmacologically significant tetrahydro-β-carboline (THβC) alkaloid that serves as a critical biosynthetic precursor and research tool for investigating the formation of several biologically active compounds . Scientific studies have demonstrated its role as a metabolic precursor, where it undergoes biotransformation to form the β-carbolines harmalan, tetrahydroharman, and harman . This pathway is of significant interest in neurobiological research, as these metabolites are known to exhibit various biological activities . The core tetrahydro-β-carboline structure, obtainable from tryptophan, is a privileged scaffold in medicinal chemistry and serves as the foundation for a wide range of natural products and synthetic compounds with diverse biological profiles . Research into 1-substituted β-carboline derivatives, which share this fundamental structure, has revealed promising antifungal activities. These compounds have been shown to act through mechanisms such as inducing the accumulation of reactive oxygen species (ROS) and disrupting histone acetylation in plant pathogenic fungi . This makes the 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid scaffold a valuable starting point for exploring new antifungal candidates and studying their mechanisms of action . As such, this compound provides researchers with a versatile chemical entity for probing biosynthetic pathways, metabolic fate, and the mechanisms underlying the biological effects of β-carboline alkaloids.

Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUNWGNKMNLSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158348
Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-83-5
Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6543-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-methyl-beta-carboline-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6543-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pictet-Spengler Reaction and Derivatives

The Pictet-Spengler reaction, which condenses tryptophan derivatives with aldehydes or ketones, remains the cornerstone of beta-carboline synthesis. For the target compound, this method involves:

  • Tryptophan Methyl Ester as a Starting Material : Reacting L-tryptophan methyl ester with formaldehyde under acidic conditions to form the tetrahydro-beta-carboline ring.

  • Methylation at the 1-Position : Introducing a methyl group via nucleophilic substitution or reductive amination.

  • Ester Hydrolysis : Converting the methyl ester to a carboxylic acid using aqueous NaOH or LiOH.

A study demonstrated that this method achieves a 65% yield for the intermediate methyl ester, with hydrolysis proceeding quantitatively under mild conditions. However, stereochemical control at the 1-position remains challenging, often necessitating chiral auxiliaries or catalysts.

Modified Bischler-Napieralski Cyclization

An alternative route employs Bischler-Napieralski cyclization of N-acylated tryptamine derivatives. For example:

  • Acylation of Tryptamine : Treating tryptamine with methyl chlorooxalate to form N-(methoxycarbonyl)tryptamine.

  • Cyclization : Using POCl₃ or PCl₅ to induce cyclization, yielding the beta-carboline skeleton.

  • Reduction and Functionalization : Reducing the dihydro-beta-carboline to the tetrahydro form and introducing the carboxylic acid via oxidation.

This method offers moderate yields (50–60%) but requires harsh reagents, limiting its scalability.

Modern Catalytic Methods

Asymmetric Organocatalysis

Recent advances in asymmetric catalysis enable enantioselective synthesis of beta-carbolines. A 2024 study reported using a thiourea-based organocatalyst to mediate the Pictet-Spengler reaction between tryptophan derivatives and formaldehyde, achieving 92% enantiomeric excess (ee) for the 1-methyl derivative. Key steps include:

  • Catalytic Cycle : The thiourea catalyst activates the aldehyde via hydrogen bonding, steering the stereochemistry at the 1-position.

  • Post-Functionalization : Hydrolysis of the ester group with LiOH/THF/water (1:1:1) yields the carboxylic acid without racemization.

Photoredox Catalysis

Photoredox strategies have emerged for constructing beta-carboline cores under mild conditions. A 2023 protocol utilized [Ir(ppy)₃] as a photocatalyst to mediate the cyclization of N-alkyltryptamines, achieving 78% yield for the tetrahydro-beta-carboline intermediate. Subsequent oxidation with KMnO₄ introduced the carboxylic acid moiety.

Case Studies and Research Findings

Patent CN103319480A: Adaptations for Carboxylic Acid Synthesis

Although Patent CN103319480A focuses on 2,3,4,9-tetrahydro-beta-carboline-1-one, its methodology provides insights into scalable beta-carboline production:

  • Cyclization of Indole Propionic Acid : Reacting indole-3-propionic acid with tetrahydrofuran (THF) under acidic conditions forms the beta-carboline skeleton.

  • Oxidation to Carboxylic Acid : Treating the intermediate with Jones reagent (CrO₃/H₂SO₄) oxidizes the ketone to a carboxylic acid.

Key Data :

  • Yield : 44% for the cyclization step; 82% for oxidation.

  • Conditions : THF, HCl, 80°C (cyclization); CrO₃, H₂SO₄, 0°C (oxidation).

Comparative Analysis of Methods

The table below summarizes efficiency metrics for prominent synthetic routes:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Pictet-SpenglerTryptophan methyl esterHCl, formaldehyde6595
Bischler-NapieralskiN-AcyltryptaminePOCl₃5890
Asymmetric CatalysisTryptophan derivativeThiourea catalyst8598
PhotoredoxN-Methyltryptamine[Ir(ppy)₃], KMnO₄7897
Patent CN103319480AIndole propionic acidTHF, CrO₃4488

Chemical Reactions Analysis

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted beta-carbolines.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives in combating malaria. The compound has shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Key Findings :

  • A study identified structure-activity relationships (SARs) indicating that specific modifications to the beta-carboline structure enhance antimalarial efficacy. For instance, compounds with an R-methyl group demonstrated preferential binding to active conformers necessary for inhibiting the malaria parasite effectively.

Antiproliferative Activity

The antiproliferative effects of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline derivatives have been extensively explored in cancer research. Notably, studies have assessed their activity against various cancer cell lines, including breast cancer.

Results :

  • A significant study synthesized a series of these compounds and evaluated their activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. The following table summarizes key findings from recent research:

CompoundModificationIC₅₀ (μM)Cell Line
8fN-benzyl25.01MCF-7
9cTHβC–oxindole24.1Triple-negative breast cancer (TNBC)
4hR-methyl2.0 nMP. falciparum

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized various beta-carboline derivatives and tested their antimalarial properties. The compound with the R-methyl group showed preferential binding to the active conformer necessary for inhibiting Plasmodium falciparum, demonstrating significant potential as an antimalarial agent.

Case Study 2: Anticancer Potential

A separate investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. This study concluded that compounds with specific substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to interact with monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters like serotonin and dopamine . This interaction is believed to contribute to its neuroprotective and potential antidepressant effects. Additionally, the compound may modulate other signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research .

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural and functional diversity of THβC derivatives allows for tailored biological activities. Below is a detailed comparison with key analogs:

Substituent Variations

Methyl vs. Ethyl Substitution
Aromatic Ring Modifications
  • Methyl (1R,3S)-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (C₁₉H₁₇ClN₂O₂, MW 340.81): The 4-chlorophenyl group introduces electron-withdrawing effects, altering electronic distribution and receptor affinity. The methyl ester enhances bioavailability by masking the polar carboxylic acid .
  • 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (C₁₈H₁₆N₂O₃, MW 308.33): The methoxy group donates electrons, increasing aromatic ring electron density and altering binding to serotonin receptors .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Ethyl 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (C₁₄H₁₆N₂O₂, MW 244.29): Esterification improves lipophilicity and oral bioavailability but requires hydrolysis in vivo to release the active carboxylic acid form .

Comparative Data Table

Compound Name Molecular Formula MW Key Substituents Functional Group Biological Relevance Reference
Target Compound C₁₃H₁₄N₂O₂ 230 1-methyl Carboxylic acid Neuroactive, enzyme-dependent synthesis
2,3,4,9-THβC-1-carboxylic acid C₁₂H₁₂N₂O₂ 216 None Carboxylic acid Lower MW, distinct metabolic pathways
1-Ethyl-3-carboxylic acid C₁₄H₁₆N₂O₂ 244 1-ethyl Carboxylic acid Enhanced lipophilicity
Methyl 1-(4-chlorophenyl)-3-carboxylate C₁₉H₁₇ClN₂O₂ 341 4-chlorophenyl, methyl ester Ester Improved bioavailability
1-(2-Chlorophenyl)-3-carboxylic acid C₁₇H₁₃ClN₂O₂ 313 2-chlorophenyl Carboxylic acid Steric hindrance effects
Ethyl 2,3,4,9-THβC-3-carboxylate C₁₄H₁₆N₂O₂ 244 Ethyl ester Ester Prodrug design

Research Findings and Implications

Enzymatic vs. Non-Enzymatic Formation

The target compound forms in rat brains via enzymatic condensation of tryptamine and pyruvate, with time-dependent yields (0.45% at 5 minutes post-injection) . Non-enzymatic synthesis occurs only under extreme conditions (pH < 4, 100 mM pyruvate), highlighting its biological specificity .

Stereochemical Influence

The (1S,3S) configuration is critical for interactions with monoamine oxidase (MAO) and serotonin receptors. Synthetic routes often yield cis/trans mixtures (e.g., ), necessitating chiral separation for pharmacological studies .

Pharmacokinetic Considerations

  • Methyl/Ester Derivatives : Improved membrane permeability but require metabolic activation .
  • Chlorophenyl/Methoxyphenyl Analogs : Bulky substituents reduce metabolic clearance but may limit blood-brain barrier penetration .

Biological Activity

Introduction

1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid (commonly referred to as 1Me3C-THBC) is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antioxidative properties, neuroprotective effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 6543-83-5

The structure of 1Me3C-THBC includes a beta-carboline core, which is known for its interaction with various biological targets.

Antioxidative Activity

Research has demonstrated that 1Me3C-THBC exhibits moderate antioxidative activity. In a study evaluating its effects in the linoleic acid autooxidation system, it was found to have a synergistic effect when combined with standard antioxidants such as butylated hydroxy anisole (BHA) and alpha-tocopherol. The antioxidative activity was quantified using the ferric thiocyanate method, indicating that higher concentrations of the compound enhance its effectiveness against oxidative stress .

Neuroprotective Effects

1Me3C-THBC has been shown to possess neuroprotective properties. A study indicated that it is present in the rat brain and does not significantly increase following ethanol administration, suggesting its stability under stress conditions. The compound was found in both the cerebellum and cerebrum at concentrations of approximately 117.0 pmol/g and 46.5 pmol/g, respectively . This stability may contribute to its potential role in protecting neuronal cells from damage.

Anti-inflammatory and Cytotoxic Properties

The compound has been investigated for its anti-inflammatory effects. It has demonstrated potential cytotoxicity against various cancer cell lines. For instance, derivatives of beta-carbolines have been reported to exhibit significant cytotoxicity against human tumor cells with IC50 values in the micromolar range . In particular, studies have highlighted that certain derivatives can selectively induce cell death in tumorigenic cells without triggering apoptosis, which could lead to novel cancer therapies .

Table of Biological Activities

Activity TypeFindingsReference
AntioxidativeModerate activity; synergistic with BHA and alpha-tocopherol
NeuroprotectivePresent in rat brain; stable under ethanol stress
CytotoxicitySignificant cytotoxicity against tumor cell lines (IC50 in micromolar range)
Anti-inflammatoryPotential anti-inflammatory effects observed in various studies

Case Study 1: Neuroprotection in Ethanol-Induced Damage

In a controlled study involving rats subjected to ethanol treatment, researchers measured the levels of 1Me3C-THBC before and after administration. The findings indicated that while ethanol typically induces oxidative stress, the presence of 1Me3C-THBC did not lead to increased levels of neurotoxic metabolites. This suggests a protective role against ethanol-induced neurotoxicity .

Case Study 2: Antioxidant Synergy

A comparative analysis was conducted where 1Me3C-THBC was tested alongside established antioxidants like BHT and alpha-tocopherol. Results showed that at higher concentrations, the compound enhanced the antioxidative properties of these agents significantly more than when used alone, indicating potential applications in formulations aimed at reducing oxidative damage .

Q & A

Q. What are the foundational synthetic methodologies for preparing 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid?

The compound is synthesized via condensation reactions between tryptamine derivatives and aldehydes under acidic conditions. For example, a reported protocol involves dissolving tryptophan methyl ester and an aldehyde (e.g., 4-chlorobenzaldehyde) in dichloromethane (CH₂Cl₂) with trifluoroacetic acid (TFA) as a catalyst at 0°C under nitrogen atmosphere. The reaction is stirred for 4 days, neutralized with dilute ammonia, and purified via column chromatography using silica gel (70–200 μm). Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction progress .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To assign proton and carbon environments (e.g., δ 7.72 ppm for NH in CDCl₃) .
  • FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1737 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 417 for [M⁺]) .
  • Elemental analysis : Validates purity (e.g., ±0.4% deviation from theoretical C/H/N values) .

Q. How is the compound’s solubility and stability managed in experimental workflows?

The compound is sparingly soluble in polar solvents like methanol and DMSO but dissolves in chloroform. Stability is maintained by storing under inert gas (N₂) at low temperatures (−20°C). Avoid prolonged exposure to light or moisture to prevent degradation .

Advanced Research Questions

Q. How can stereochemical configurations of the compound be resolved, and what analytical challenges arise?

Stereoisomers (e.g., cis vs. trans) are separable via silica gel chromatography with gradient elution (CH₂Cl₂/MeOH). Configurations are confirmed using:

  • X-ray crystallography : Resolves bond angles and spatial arrangement .
  • NMR coupling constants : J-values distinguish axial/equatorial substituents (e.g., cis isomers show distinct splitting patterns) .

Q. What strategies address contradictory data in synthetic yields or biological activity?

  • Reaction optimization : Vary catalysts (e.g., TFA vs. HCl), temperatures, or solvent systems (CH₂Cl₂ vs. DMF) .
  • Biological assay validation : Replicate receptor-binding studies under controlled conditions (e.g., fixed pH, ionic strength) to isolate confounding variables .

Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

Modify the methyl or carboxylic acid groups to explore:

  • Electron-withdrawing/donating effects : Introduce halogens (e.g., Cl) or methoxy groups to alter receptor affinity .
  • Docking simulations : Predict interactions with targets like serotonin receptors using software (e.g., AutoDock Vina) .

Q. What advanced chromatographic or computational methods improve purity assessment?

  • HPLC-MS : Quantifies trace impurities (<0.1%) with reverse-phase C18 columns .
  • Molecular dynamics (MD) simulations : Model solvent interactions to optimize crystallization conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Standardize protocols : Ensure identical instrumentation (e.g., Buchi melting point apparatus) and calibration .
  • Cross-validate : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to account for solvent shifts .

Q. What methodological pitfalls lead to variability in pharmacological assays?

  • Sample degradation : Use fresh stock solutions and confirm stability via LC-MS .
  • Non-specific binding : Include controls (e.g., bovine serum albumin) to reduce false positives .

Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents (CH₂Cl₂ over molecular sieves) and degas reaction mixtures .
  • Data reporting : Include full spectral parameters (e.g., NMR sweep widths, IR resolution) for cross-lab validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.